YM 900

Beschreibung

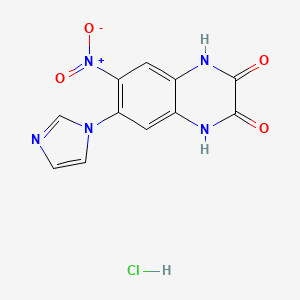

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFDVOHVJPDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165547 | |

| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154164-30-4 | |

| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-90K | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YM-900: A Technical Guide to its Mechanism of Action as a Potent and Selective AMPA/Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a high affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a lower affinity for the kainate receptor.[1] Chemically identified as 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride, YM-900 has demonstrated significant neuroprotective effects in various preclinical models of neurologic disorders, particularly those involving glutamate-mediated excitotoxicity such as cerebral ischemia.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of YM-900, including its receptor binding profile, downstream signaling effects, and key experimental data.

Core Mechanism of Action: AMPA/Kainate Receptor Antagonism

The primary mechanism of action of YM-900 is the competitive antagonism of ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[1][4] In the central nervous system, glutamate is the major excitatory neurotransmitter. Overactivation of its receptors, particularly in pathological conditions like stroke, can lead to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity. YM-900 mitigates this by binding to AMPA and kainate receptors, thereby preventing the binding of glutamate and the subsequent activation of these ion channels. This blockade of ion flow helps to maintain cellular homeostasis and protect neurons from excitotoxic damage.

Signaling Pathway Blockade by YM-900

The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular events. By blocking these receptors, YM-900 effectively inhibits these downstream signaling pathways. The following diagram illustrates the canonical signaling pathway of AMPA/kainate receptors and the point of intervention by YM-900.

Quantitative Data

The following tables summarize the key quantitative data for YM-900 from preclinical studies.

Table 1: Receptor Binding Affinity of YM-900

| Receptor Target | Radioligand | Ki (µM) |

| AMPA | [³H]-AMPA | 0.084 |

| Kainate | [³H]-Kainate | 2.2 |

| NMDA (Glutamate site) | [³H]-L-Glutamate | >100 |

| NMDA (Glycine site) | [³H]-Glycine | 37 |

| Data from Ohno et al., 1996.[1] |

Table 2: In Vivo Efficacy of YM-900

| Experimental Model | Species | Endpoint | YM-900 ED₅₀ (mg/kg, i.p.) |

| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | 2.54 |

| Data from Ohno et al., 1996.[1] |

Table 3: Neuroprotective Effects of YM-900 in Ischemia Models

| Ischemia Model | Species | Treatment Protocol | Outcome |

| Global Ischemia (5 min) | Mongolian Gerbils | 15 mg/kg i.p. x 3 (1h post-ischemia) | Significant prevention of delayed neuronal death in hippocampal CA1 |

| Focal Ischemia | F344 Rats | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex |

| Thrombotic MCA Occlusion | Rats | 20 mg/kg/h for 4h (up to 3h post-occlusion) | Significant reduction in infarct size |

| Data from Ohno et al., 1996 and Umemura et al., 1997.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of YM-900.

Radioligand Binding Assays

This protocol is a generalized procedure based on the methods described for YM-900.[1][5]

Objective: To determine the binding affinity (Ki) of YM-900 for various glutamate receptor subtypes.

Materials:

-

Rat brain membranes (whole brain or specific regions like cortex and cerebellum)

-

Radioligands: [³H]-AMPA, [³H]-Kainate, [³H]-L-Glutamate, [³H]-Glycine

-

YM-900 hydrochloride

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the pellets by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.

-

Binding Assay: In a 96-well plate, combine the brain membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of YM-900.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of YM-900 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Focal Cerebral Ischemia Model in Rats

This protocol is based on the methods described by Umemura et al. (1997) to evaluate the neuroprotective effects of YM-900.[2]

Objective: To assess the ability of YM-900 to reduce brain damage following a focal ischemic event.

Materials:

-

Male Wistar rats

-

Anesthetic (e.g., halothane)

-

Rose Bengal dye

-

Fiber optic light source

-

YM-900 for intravenous infusion

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

-

Histology equipment

Procedure:

-

Animal Preparation: Anesthetize the rat and expose the middle cerebral artery (MCA).

-

Photochemical Induction of Thrombosis: Administer Rose Bengal intravenously. Irradiate the MCA with a fiber optic light source to induce a photochemical reaction leading to endothelial injury and thrombus formation, thus occluding the artery.

-

Drug Administration: Administer YM-900 as a continuous intravenous infusion for a specified duration (e.g., 4 hours), starting at different time points after MCA occlusion. A control group receives a vehicle infusion.

-

Infarct Size Measurement: At a predetermined time after occlusion (e.g., 24 or 72 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections.

-

Staining: Incubate the brain slices in a TTC solution. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Image Analysis: Digitize the stained sections and use image analysis software to calculate the volume of the infarct.

-

Statistical Analysis: Compare the infarct volumes between the YM-900-treated and control groups to determine the neuroprotective efficacy.

Clinical Development Status

As of the latest available information, there is no evidence to suggest that YM-900 (YM90K) has entered into formal clinical trials. Searches of clinical trial registries and the published literature do not yield any results for clinical studies of this compound. It is likely that the development of YM-900 was discontinued during the preclinical phase.

Conclusion

YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist. Its mechanism of action, centered on the blockade of excitotoxic glutamate signaling, is supported by robust preclinical data. The quantitative data from receptor binding and in vivo efficacy studies demonstrate its potential as a neuroprotective agent. While its clinical development did not proceed, the information gathered from the study of YM-900 has contributed to the broader understanding of the role of AMPA/kainate receptors in neurological disorders and continues to be of value to researchers in the field of neuropharmacology and drug development.

References

- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of YM90K, a novel AMPA/kainate receptor antagonist, in focal cerebral ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of YM-900

A Potent and Selective AMPA/Kainate Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of YM-900, a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of YM-900

YM-900, also known as YM90K, was identified through a focused research program aimed at developing neuroprotective agents targeting glutamate receptors.[1] The discovery process was driven by the need for potent and selective antagonists for the AMPA/kainate receptors, which are implicated in the pathophysiology of various neurological disorders, including ischemic stroke.

The development of YM-900 was part of a broader investigation into quinoxalinedione derivatives as AMPA receptor antagonists. The core strategy involved the synthesis and pharmacological evaluation of a series of these compounds to establish structure-activity relationships (SAR). This systematic approach allowed for the optimization of potency and selectivity.

A key publication from Yamanouchi Pharmaceutical Co., Ltd. describes the design and synthesis of a series of 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones. The evaluation of these compounds for their ability to inhibit [3H]AMPA binding to rat brain membranes led to the identification of YM-900 as a particularly potent and selective compound.

Chemical Synthesis of YM-900

The synthesis of YM-900 (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) is based on the construction of the quinoxalinedione core followed by the introduction of the imidazole and nitro functional groups. The general synthetic approach for this class of compounds is outlined below.

Experimental Protocol: Synthesis of YM-900

A detailed, step-by-step synthesis protocol for YM-900 is not publicly available in the reviewed literature. However, based on the synthesis of related quinoxalinedione analogs, a plausible synthetic route can be outlined. The synthesis would likely involve the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives to form the quinoxalinedione ring. The specific starting materials would be chosen to allow for the subsequent introduction of the nitro and imidazole groups at the desired positions.

A general synthetic scheme for related quinoxalinediones is described in the literature. The synthesis of novel 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones involved the reaction of appropriately substituted benzene derivatives to construct the core quinoxalinedione structure.

Pharmacological Profile

YM-900 is a potent and selective antagonist at the AMPA and kainate receptors, with significantly lower affinity for NMDA receptors.[1] This selectivity is a key feature, as it may offer a more favorable side-effect profile compared to non-selective glutamate receptor antagonists.

Quantitative Data

The following tables summarize the key quantitative data for YM-900 and its comparators.

Table 1: Receptor Binding Affinity of YM-900 [1]

| Radioligand | Receptor Site | Ki (µM) |

| [3H]-AMPA | AMPA | 0.084 |

| [3H]-Kainate | Kainate | 2.2 |

| [3H]-L-glutamate | NMDA | > 100 |

| [3H]-Glycine | Glycine (on NMDA) | 37 |

Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice (Audiogenic Seizure Model) [1]

| Compound | ED50 (mg/kg, i.p.) for Tonic Seizure |

| YM-900 | 2.54 |

| NBQX | 7.17 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of YM-900 for various glutamate receptor subtypes.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from the whole brains of male Wistar rats. The brain tissue is homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again. The final pellet is washed with 50 mM Tris-HCl buffer and stored at -80°C.

-

[3H]-AMPA Binding Assay: The membrane preparation is incubated with 5 nM [3H]-AMPA in 50 mM Tris-HCl buffer containing 100 mM KSCN at 4°C for 30 minutes. Non-specific binding is determined in the presence of 1 mM L-glutamate.

-

[3H]-Kainate Binding Assay: The membrane preparation is incubated with 20 nM [3H]-kainate in 50 mM Tris-HCl buffer at 4°C for 60 minutes. Non-specific binding is determined in the presence of 100 µM kainate.

-

[3H]-L-glutamate and [3H]-Glycine Binding Assays: Assays for NMDA and glycine binding sites are performed using [3H]-L-glutamate and [3H]-glycine, respectively, according to established protocols.

-

Data Analysis: The radioactivity is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[1]

In Vivo Neuroprotection Studies: Focal Ischemia Model in Rats

Objective: To evaluate the neuroprotective effects of YM-900 in a rat model of stroke.

Methodology:

-

Animal Model: Male F344 rats are used. Focal cerebral ischemia is induced by permanent occlusion of the middle cerebral artery (MCA).

-

Surgical Procedure: The rats are anesthetized, and the right MCA is exposed via a subtemporal craniectomy. The MCA is then permanently occluded by electrocoagulation.

-

Drug Administration: YM-900 is administered as an intravenous bolus followed by a continuous infusion for 4 hours, starting immediately after the MCA occlusion.

-

Infarct Volume Assessment: Twenty-four hours after the MCA occlusion, the rats are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume of the ischemic damage is then quantified.[1]

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

YM-900 exerts its effects by blocking the AMPA receptor, a key component of excitatory neurotransmission in the central nervous system. The following diagram illustrates the canonical AMPA receptor signaling pathway.

Caption: AMPA Receptor Signaling Pathway and the inhibitory action of YM-900.

Experimental Workflow for YM-900 Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of a novel neuroprotective agent like YM-900.

References

Pharmacological Profile of YM-900: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This quinoxalinedione derivative has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and seizures, highlighting its therapeutic potential in neurological disorders characterized by excitotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of YM-900, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies for key studies are provided to facilitate reproducibility and further investigation.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic AMPA and kainate receptors, are crucial for fast synaptic transmission. However, excessive activation of these receptors leads to excitotoxicity, a key pathological process in neuronal damage following ischemic events and in the propagation of seizures. YM-900 has emerged as a promising neuroprotective agent by selectively targeting these receptors.[1][2]

Quantitative Pharmacology

The pharmacological activity of YM-900 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of YM-900

| Receptor Target | Radioligand | Ki (μM) | Source |

| AMPA | [³H]-AMPA | 0.084 | [1][2] |

| Kainate | [³H]-Kainate | 2.2 | [1][2] |

| NMDA (L-glutamate site) | [³H]-L-glutamate | >100 | [1][2] |

| Glycine (strychnine-insensitive) | [³H]-Glycine | 37 | [1][2] |

Table 2: In Vivo Efficacy of YM-900

| Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Source |

| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | Intraperitoneal (i.p.) | 2.54 | [1][2] |

Table 3: Neuroprotective Effects of YM-900 in Ischemia Models

| Ischemia Model | Species | Treatment Protocol | Outcome | Source |

| Global Ischemia (5-min) | Mongolian Gerbils | 15 mg/kg i.p. x 3 (1h post-ischemia) | Significant prevention of delayed neuronal death in hippocampal CA1 | [1][2] |

| Focal Ischemia (MCAO) | F344 Rats | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex | [1][2] |

| Focal Ischemia (MCAO) | F344 Rats | Therapeutic window of up to 6h (30 mg/kg i.p. x 3) | Neuroprotective effect observed | [1][2] |

Mechanism of Action and Signaling Pathways

YM-900 exerts its pharmacological effects by competitively antagonizing AMPA and kainate receptors, thereby inhibiting glutamate-induced excitotoxicity. The signaling pathways associated with these receptors are complex and involve both ionotropic and metabotropic mechanisms.

AMPA Receptor Signaling

Activation of AMPA receptors primarily leads to the influx of Na⁺ ions, causing rapid depolarization of the postsynaptic membrane. In the context of excitotoxicity, excessive Ca²⁺ influx through Ca²⁺-permeable AMPA receptors (often lacking the GluA2 subunit) is a critical event. YM-900 blocks the glutamate binding site, preventing this ion channel opening and subsequent downstream pathological events.

Kainate Receptor Signaling

Kainate receptors have a dual role, functioning as ion channels and also modulating neurotransmitter release through metabotropic actions. Presynaptically, they can regulate the release of glutamate and GABA. Postsynaptically, they contribute to the excitatory postsynaptic potential. YM-900's antagonism of these receptors contributes to its overall neuroprotective and anticonvulsant effects.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of YM-900 for the AMPA receptor.

Materials:

-

Rat brain membranes (cortical)

-

[³H]-AMPA (Radioligand)

-

YM-900 (Test compound)

-

Non-labeled AMPA (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, combine rat brain membranes, a fixed concentration of [³H]-AMPA, and varying concentrations of YM-900. For total binding, omit YM-900. For non-specific binding, add a high concentration of non-labeled AMPA.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of YM-900 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effect of YM-900 in a model of focal cerebral ischemia.

Materials:

-

Male F344 rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Nylon monofilament suture (e.g., 4-0)

-

Surgical instruments

-

YM-900 solution

-

Vehicle control (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the CCA.

-

Suture Insertion: Introduce a nylon monofilament suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

-

Drug Administration: Administer YM-900 or vehicle at the desired time point(s) relative to MCAO (e.g., as a bolus followed by infusion).

-

Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion.

-

Neurological Assessment: At a predetermined time after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarct pale. Quantify the infarct volume using image analysis software.

In Vivo Audiogenic Seizure Model in DBA/2 Mice

Objective: To determine the anticonvulsant efficacy of YM-900.

Materials:

-

Male DBA/2 mice (at an age of high seizure susceptibility, e.g., 21-28 days)

-

Sound-proof chamber equipped with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus (e.g., 100-120 dB).

-

YM-900 solution

-

Vehicle control

Procedure:

-

Drug Administration: Administer YM-900 or vehicle intraperitoneally at various doses to different groups of mice.

-

Acclimatization: After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually in the sound-proof chamber for a brief acclimatization period.

-

Auditory Stimulus: Expose the mouse to the high-intensity auditory stimulus for a fixed duration (e.g., 60 seconds).

-

Seizure Observation: Observe and score the seizure response, which typically progresses from wild running to clonic seizures, and then to tonic-clonic seizures, and potentially respiratory arrest. The primary endpoint is often the suppression of the tonic seizure component.

-

Data Analysis: Determine the percentage of animals protected from tonic seizures at each dose of YM-900. Calculate the ED₅₀ value using probit analysis or a similar statistical method.

Conclusion

YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist with significant neuroprotective and anticonvulsant properties demonstrated in preclinical models. Its ability to mitigate excitotoxicity makes it a compelling candidate for further investigation in the treatment of acute ischemic stroke and other neurological disorders where glutamate-mediated neuronal damage is a key pathological feature. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the exploration of YM-900's therapeutic potential.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of YM-900

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its primary mechanism of action is the inhibition of glutamate-mediated excitotoxicity, a key pathological process in a variety of neurological disorders, most notably ischemic stroke.[1][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by YM-900. By blocking the influx of ions through AMPA and kainate receptor channels, YM-900 indirectly regulates a cascade of intracellular events that are critical in determining neuronal fate under excitotoxic conditions. This document details the pro-apoptotic pathways attenuated by YM-900 and the pro-survival pathways that are consequently favored. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to facilitate a deeper understanding of YM-900's neuroprotective effects.

Introduction to YM-900

YM-900 is a quinoxalinedione derivative that demonstrates high affinity for AMPA and kainate receptors, while showing significantly lower affinity for NMDA receptors.[1] This selectivity makes it a valuable tool for dissecting the specific roles of AMPA and kainate receptors in both physiological and pathological processes. In preclinical studies, YM-900 has shown robust neuroprotective effects in various models of cerebral ischemia and seizures.[1] The primary therapeutic potential of YM-900 lies in its ability to mitigate the neuronal damage caused by excessive glutamate release, a hallmark of ischemic stroke.[3]

Core Mechanism of Action: Antagonism of AMPA and Kainate Receptors

Under pathological conditions such as stroke, excessive glutamate release leads to the overstimulation of its receptors, particularly AMPA and kainate receptors. This triggers a massive influx of cations, including Na+ and Ca2+, into the postsynaptic neuron. The subsequent intracellular calcium overload is a central event that initiates a cascade of neurotoxic downstream signaling pathways. YM-900 competitively binds to AMPA and kainate receptors, preventing glutamate from activating them and thereby blocking the initial ionic influx that fuels excitotoxicity.

Downstream Signaling Pathways Modulated by YM-900

The neuroprotective effects of YM-900 are a direct consequence of its ability to suppress the downstream signaling cascades initiated by AMPA and kainate receptor overactivation. These can be broadly categorized into the attenuation of pro-apoptotic pathways and the potentiation of pro-survival pathways.

Attenuation of Pro-Apoptotic Pathways

Overactivation of kainate receptors, particularly those containing the GluK2 subunit, is strongly implicated in neuronal death following ischemia. A key downstream cascade involves the activation of Src kinase, which in turn phosphorylates the GluK2 subunit. This phosphorylation enhances calcium influx and promotes the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis in neurons.

The JNK pathway, upon activation, can lead to the phosphorylation and activation of the transcription factor c-Jun. Phosphorylated c-Jun then promotes the expression of pro-apoptotic genes, leading to the activation of caspases and ultimately, cell death. By blocking the initial activation of kainate receptors, YM-900 is inferred to prevent the activation of this Src-JNK-c-Jun signaling axis.

Another important aspect of kainate receptor-mediated neurotoxicity is its interaction with the postsynaptic density protein 95 (PSD-95). PSD-95 acts as a scaffolding protein that links GluK2 to downstream signaling molecules like mixed lineage kinase 3 (MLK3), which is an upstream activator of the JNK pathway. By preventing the activation of the GluK2 subunit, YM-900 likely disrupts the formation and/or signaling of the GluK2-PSD-95-MLK3 complex, further inhibiting the pro-apoptotic cascade.

Promotion of Pro-Survival Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a well-established pro-survival cascade in neurons. Activation of Akt is known to have neuroprotective effects in the context of ischemic stroke. While YM-900 does not directly activate this pathway, by reducing the excitotoxic burden on the neuron, it is plausible that it creates a more favorable environment for the activity of endogenous pro-survival signals. A key neuroprotective mechanism of the PI3K/Akt pathway is its ability to interfere with the formation of the pro-apoptotic GluK2-PSD-95-MLK3 complex. Therefore, the reduction in excitotoxicity by YM-900 may act synergistically with the PI3K/Akt pathway to promote neuronal survival.

Quantitative Data

The following tables summarize the key quantitative data reported for YM-900 in the literature.

Table 1: In Vitro Receptor Binding Affinity of YM-900

| Radioligand | Receptor | Ki (µM) |

| [3H]-AMPA | AMPA | 0.084 |

| [3H]-Kainate | Kainate | 2.2 |

| [3H]-L-Glutamate (NMDA site) | NMDA | > 100 |

| [3H]-Glycine (Strychnine-insensitive) | Glycine Site | 37 |

| Data from a study on rat brain membranes.[1] |

Table 2: In Vivo Neuroprotective Efficacy of YM-900

| Animal Model | Ischemia Type | YM-900 Dose | Outcome |

| Mongolian Gerbil | Global Ischemia (5 min) | 15 mg/kg i.p. x 3 | Significantly prevented delayed neuronal death in hippocampal CA1 region.[1] |

| F344 Rat | Focal Ischemia (MCAO) | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h | Reduced volume of ischemic damage in the cerebral cortex.[1] |

| DBA/2 Mice | Audiogenic Seizure | 2.54 mg/kg i.p. (ED50) | Potent suppression of tonic seizures.[1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments that can be used to study the downstream signaling of YM-900.

Cell Viability Assay (MTT Assay)

Objective: To quantify the neuroprotective effect of YM-900 against excitotoxicity in vitro.

Protocol:

-

Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates.

-

Induction of Excitotoxicity: After a desired number of days in vitro, expose the neurons to a high concentration of glutamate or a specific AMPA/kainate receptor agonist (e.g., 500 µM AMPA) for a defined period (e.g., 6 hours).

-

YM-900 Treatment: In parallel wells, co-incubate the neurons with the excitotoxic agent and varying concentrations of YM-900. Include a vehicle control group.

-

MTT Incubation: After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Proteins

Objective: To determine the effect of YM-900 on the phosphorylation status and expression levels of key downstream signaling proteins (e.g., p-JNK, p-c-Jun, p-Akt).

Protocol:

-

Experimental Groups: Prepare neuronal cultures or use brain tissue from animal models of ischemia treated with vehicle or YM-900.

-

Protein Extraction: Lyse the cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Model of Focal Cerebral Ischemia (MCAO)

Objective: To evaluate the in vivo neuroprotective efficacy of YM-900.

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and monitor physiological parameters.

-

Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

-

Drug Administration: Administer YM-900 or vehicle at a predetermined time point (e.g., before, during, or after ischemia) via a specific route (e.g., intravenous or intraperitoneal).

-

Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Neurological Assessment: At various time points post-reperfusion, assess the neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-reperfusion), sacrifice the animal, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

Conclusion

YM-900 is a potent AMPA/kainate receptor antagonist with significant neuroprotective potential, particularly in the context of ischemic stroke. Its mechanism of action extends beyond simple receptor blockade to the intricate regulation of downstream intracellular signaling pathways. By preventing excessive calcium influx, YM-900 effectively attenuates the activation of pro-apoptotic cascades, such as the Src-JNK-c-Jun pathway, and likely disrupts the formation of neurotoxic protein complexes involving PSD-95. Concurrently, by alleviating the excitotoxic insult, YM-900 may foster an environment conducive to the action of pro-survival pathways like the PI3K/Akt pathway. Further research is warranted to fully elucidate the direct interactions of YM-900 with these downstream signaling components. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of YM-900 and similar neuroprotective agents.

References

- 1. Inhibition of JNK Mitochondrial Localization and Signaling Is Protective against Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of YM-900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a high affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype. As a competitive antagonist, YM-900 has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and neurotoxicity. This technical guide provides an in-depth overview of the in vitro characterization of YM-900, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to design and interpret experiments involving this compound.

Core Data Summary

The in vitro pharmacological profile of YM-900 is characterized by its high affinity and selectivity for the AMPA receptor. The following table summarizes the key quantitative data obtained from radioligand binding assays.

| Target Receptor/Site | Radioligand | Test Compound | Ki (μM) |

| AMPA | [3H]-AMPA | YM-900 | 0.084[1] |

| Kainate | [3H]-kainate | YM-900 | 2.2[1] |

| NMDA | [3H]-L-glutamate | YM-900 | >100[1] |

| Glycine (strychnine-insensitive) | [3H]-glycine | YM-900 | 37[1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of YM-900 for various glutamate receptor subtypes.

Materials:

-

Rat brain tissue (cortex or whole brain)

-

[3H]-AMPA, [3H]-kainate, [3H]-L-glutamate, [3H]-glycine

-

YM-900

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN (for AMPA binding)

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in the appropriate incubation buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared brain membranes, the radioligand at a concentration near its Kd, and varying concentrations of YM-900.

-

For determination of non-specific binding, include tubes with an excess of a non-labeled competing ligand (e.g., 1 mM L-glutamate).

-

Incubate the mixture at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of YM-900 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Characterization of AMPA Receptor Antagonism

Objective: To functionally characterize the inhibitory effect of YM-900 on AMPA receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

Rat cortical mRNA

-

Two-electrode voltage clamp (TEVC) setup

-

Recording solution (e.g., standard frog Ringer's solution)

-

AMPA

-

YM-900

Protocol:

-

Oocyte Preparation and mRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with rat cortical mRNA to express a population of glutamate receptors.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an mRNA-injected oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply AMPA to the oocyte to elicit an inward current.

-

After establishing a stable baseline response to AMPA, co-apply varying concentrations of YM-900 with AMPA and record the resulting current.

-

-

Data Analysis (Schild Analysis):

-

Measure the peak amplitude of the AMPA-induced current in the absence and presence of different concentrations of YM-900.

-

Construct concentration-response curves for AMPA in the presence of each concentration of YM-900.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration (YM-900). The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Glutamate-Induced Excitotoxicity Pathway

The neuroprotective effects of YM-900 are primarily attributed to its ability to block the initial steps of the glutamate-induced excitotoxicity cascade. The following diagram illustrates the key events in this pathway and the point of intervention for YM-900.

Caption: YM-900 blocks the glutamate-induced excitotoxicity pathway at the AMPA receptor.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the comprehensive in vitro characterization of an AMPA receptor antagonist like YM-900.

Caption: A typical experimental workflow for the in vitro characterization of YM-900.

Conclusion

YM-900 is a well-characterized, potent, and selective competitive AMPA receptor antagonist. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. The structured approach to its in vitro characterization, from initial binding assays to functional and mechanistic studies, serves as a valuable template for the evaluation of novel neuroprotective agents targeting the glutamatergic system. Researchers are encouraged to adapt and expand upon these methodologies to further elucidate the intricate pharmacology of YM-900 and similar compounds.

References

Neuroprotective Properties of YM-900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Extensive preclinical research has demonstrated its significant neuroprotective effects in various models of ischemic stroke and excitotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of YM-900, its efficacy in established animal models of cerebral ischemia, and the underlying mechanisms of its neuroprotective action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of neuroprotection.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[3] However, excessive activation of glutamate receptors, particularly during pathological conditions such as ischemic stroke, leads to a massive influx of ions, especially Ca2+, triggering a cascade of intracellular events that result in neuronal death.[4][5] This phenomenon, known as excitotoxicity, is a key contributor to the neuronal damage observed in various neurodegenerative disorders.[3][4]

The AMPA receptor, a subtype of ionotropic glutamate receptors, mediates fast excitatory neurotransmission.[6] Its overactivation is a critical early event in the excitotoxic cascade.[5] Consequently, the development of AMPA receptor antagonists has been a major focus of neuroprotective drug discovery.[3][7][8] YM-900 has emerged as a promising neuroprotective agent due to its high potency and selectivity for AMPA/kainate receptors.[1][2]

Pharmacological Profile of YM-900

Receptor Binding Affinity

YM-900 demonstrates high affinity for the AMPA receptor, as determined by radioligand binding assays using rat brain membranes. Its affinity for kainate receptors is lower, and it shows minimal activity at NMDA receptor-associated sites.[1][2]

| Radioligand | Target Site | YM-900 Ki (μM) |

| [3H]-AMPA | AMPA Receptor | 0.084[1][2] |

| [3H]-Kainate | Kainate Receptor | 2.2[1][2] |

| [3H]-L-Glutamate | NMDA-sensitive site | >100[1][2] |

| [3H]-Glycine | Strychnine-insensitive site | 37[1][2] |

| Table 1: In vitro receptor binding affinity of YM-900. |

Functional Antagonism

Functional studies in Xenopus oocytes injected with rat cortical mRNA have confirmed that YM-900 is a potent and competitive antagonist of AMPA receptors. Schild analysis of YM-900 inhibition of kainate-induced currents yielded a pA2 value of 6.83.[9]

Neuroprotective Efficacy in Preclinical Models

The neuroprotective potential of YM-900 has been extensively evaluated in rodent models of both global and focal cerebral ischemia.

Transient Global Ischemia

In a gerbil model of transient global ischemia, post-ischemic administration of YM-900 significantly prevented delayed neuronal death in the vulnerable hippocampal CA1 region.

| Animal Model | Ischemia Duration | YM-900 Dose | Administration Time | Outcome |

| Mongolian Gerbil | 5 min bilateral common carotid artery occlusion | 15 mg/kg i.p. x 3 | 1 hour post-ischemia | Significant prevention of delayed neuronal death in hippocampal CA1 region[1][2] |

| Mongolian Gerbil | 5 min bilateral common carotid artery occlusion | 30 mg/kg i.p. x 3 | Up to 6 hours post-ischemia | Neuroprotective effect observed (therapeutic window)[1][2] |

| Table 2: Efficacy of YM-900 in a gerbil model of transient global ischemia. |

Focal Cerebral Ischemia

YM-900 has also demonstrated robust neuroprotective effects in rat models of focal cerebral ischemia, which more closely mimic human stroke.

| Animal Model | Ischemia Model | YM-900 Dose | Administration Time | Outcome |

| F344 Rat | Not specified | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h | Not specified | Reduced volume of ischemic damage in the cerebral cortex[1][2] |

| Rat | Thrombotic middle cerebral artery (MCA) occlusion | 10 and 20 mg/kg/h for 4 h (continuous infusion) | Immediately after MCA occlusion | Dose-dependent reduction in infarct size at 24 and 72 h[10] |

| Rat | Middle cerebral artery occlusion | 2.5-20 mg/kg/h for 4 h (i.v. infusion) | Immediately after occlusion | 39% reduction in cortical infarct volume at the highest dose[11][12] |

| Rat | Middle cerebral artery occlusion | 20 mg/kg/h for 4 h (i.v. infusion) | Up to 2 hours after occlusion | 45% reduction in cortical infarct volume[11][12] |

| Table 3: Efficacy of YM-900 in rat models of focal cerebral ischemia. |

Anticonvulsant Activity

YM-900 has also shown potent anticonvulsant activity, which is consistent with its mechanism of action as an AMPA receptor antagonist.

| Animal Model | Test | YM-900 ED50 |

| DBA/2 Mice | Audiogenic Seizure (tonic seizure) | 2.54 mg/kg (i.p.)[1][2] |

| Table 4: Anticonvulsant activity of YM-900. |

Mechanism of Neuroprotection: Signaling Pathways

The neuroprotective effects of YM-900 are primarily attributed to its ability to block the excitotoxic cascade initiated by excessive glutamate release during an ischemic event.

Caption: Signaling pathway of excitotoxicity and the neuroprotective action of YM-900.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of YM-900 to various glutamate receptor subtypes.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male rats.

-

Binding Assay:

-

Membranes are incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, [3H]-L-glutamate, or [3H]-glycine) and varying concentrations of YM-900 in an appropriate buffer.

-

Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of YM-900 that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[1][2]

References

- 1. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 6. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPA receptor antagonists with additional mechanisms of action: new opportunities for neuroprotective drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

YM-900: A Technical Guide for Ischemic Stroke Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the disruption of blood flow to the brain. A key process in this cascade is excitotoxicity, primarily mediated by the overactivation of glutamate receptors. YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. Preclinical research has demonstrated the neuroprotective potential of YM-900 in various animal models of ischemic stroke, suggesting its promise as a therapeutic candidate. This technical guide provides an in-depth overview of YM-900 for ischemic stroke research, consolidating key findings on its mechanism of action, experimental protocols, and quantitative efficacy data.

Core Mechanism of Action: Mitigating Excitotoxicity

YM-900 exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to AMPA receptors.[1][2] During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the over-activation of AMPA receptors. This results in an abnormal influx of Na+ and Ca2+ ions into neurons, triggering a cascade of detrimental downstream events collectively known as excitotoxicity. These events include mitochondrial dysfunction, activation of apoptotic pathways, and promotion of neuroinflammation, ultimately leading to neuronal death in the ischemic core and the surrounding salvageable tissue, the penumbra. By blocking AMPA receptors, YM-900 effectively attenuates this excitotoxic cascade, thereby preserving neuronal integrity and function.

Signaling Pathways Modulated by YM-900 in Ischemic Stroke

The neuroprotective action of YM-900 stems from its ability to interrupt the excitotoxic signaling cascade at an early and critical juncture. By preventing the over-activation of AMPA receptors, YM-900 indirectly modulates several downstream pathways implicated in ischemic neuronal damage.

While direct studies on YM-900's modulation of specific apoptotic and inflammatory markers are limited, research on other AMPA receptor antagonists provides a strong rationale for its effects on these pathways. For instance, the AMPA receptor antagonist perampanel has been shown to attenuate infarct volumes and improve motor function through anti-inflammatory, antioxidant, and anti-apoptotic activities, mediated via the PI3K/Akt pathway.[3] It also suppressed neurodegeneration by downregulating Bax and upregulating Bcl-xL.[3] Given the shared primary mechanism of action, it is highly probable that YM-900 confers neuroprotection through similar downstream effects, including the inhibition of caspase activation and the modulation of pro-inflammatory cytokine release.

Preclinical Efficacy of YM-900: Quantitative Data Summary

Multiple preclinical studies have demonstrated the neuroprotective efficacy of YM-900 in various animal models of ischemic stroke. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of YM-900 on Infarct Volume in Rodent Models of Ischemic Stroke

| Animal Model | Ischemia Model | YM-900 Dosage and Administration | Timing of Administration | Infarct Volume Reduction (%) | Reference |

| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 2.5-20 mg/kg/h for 4h (i.v. infusion) | Immediately after occlusion | 39% (at highest dose) | [4] |

| Rat | Permanent MCAO | 20 mg/kg/h for 4h (i.v. infusion) | Up to 2h post-occlusion | 45% | [4] |

| Rat | Thrombotic Distal MCAO | 10 and 20 mg/kg/h for 4h (i.v. infusion) | Immediately after occlusion | Dose-dependent reduction | [1][5] |

| Rat | Thrombotic Distal MCAO | 20 mg/kg/h for 4h (i.v. infusion) | 1, 2, and 3h post-occlusion | Significant reduction | [1][5] |

| Spontaneously Hypertensive Rat | Thrombotic Distal MCAO | 5 mg/kg/h for 1h (i.v. infusion) | 5 min post-occlusion | 34% | [2][6] |

Table 2: Neuroprotective Effects of YM-900 in a Gerbil Model of Global Ischemia

| Animal Model | Ischemia Model | YM-900 Dosage and Administration | Timing of Administration | Outcome | Reference |

| Gerbil | Transient Bilateral Common Carotid Artery Occlusion (5 min) | 15 mg/kg x 3 (i.p.) | 1h post-ischemia | Significantly prevented delayed neuronal death in hippocampal CA1 region | [7] |

Experimental Protocols for In Vivo Ischemic Stroke Models

The following sections detail the methodologies for key in vivo experiments cited in YM-900 research.

Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used method to mimic focal ischemic stroke in humans.[5][8]

Intraluminal Filament MCAO:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).[8]

-

Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the ECA and insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

-

Confirmation of Occlusion: Occlusion can be confirmed by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.[5]

-

Drug Administration: Administer YM-900 via intravenous infusion at the desired dose and time point relative to the occlusion.

-

Reperfusion (for transient MCAO): After the desired occlusion period, withdraw the filament to allow for reperfusion.

-

Post-operative Care: Suture the incision and monitor the animal's recovery.

-

Outcome Assessment: At a predetermined time point (e.g., 24 or 72 hours), assess neurological deficits using a standardized scoring system and determine the infarct volume through histological analysis of brain sections stained with 2,3,5-triphenyltetrazolium chloride (TTC).[1][9]

Photochemical MCAO:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and expose the MCA.

-

Photosensitizer Administration: Administer a photosensitive dye, such as Rose Bengal, intravenously.[1][10]

-

Photoactivation: Irradiate the MCA with a light source (e.g., green light) to induce a photochemical reaction, leading to endothelial damage and thrombus formation, thus occluding the artery.[1][10]

-

Drug Administration and Outcome Assessment: Follow the same procedures as for the intraluminal filament model.

Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils

This model is used to induce transient global cerebral ischemia.[7][11]

-

Anesthesia: Anesthetize the gerbil.

-

Surgical Preparation: Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Occlusion: Occlude both common carotid arteries simultaneously using micro-aneurysm clips for a defined period (e.g., 5 minutes).[7]

-

Reperfusion: Remove the clips to allow reperfusion.

-

Drug Administration: Administer YM-900 intraperitoneally at the specified dose and time relative to the ischemic insult.

-

Post-operative Care and Assessment: Monitor the animal's recovery. After a set survival period, perform histological analysis of the brain, particularly the hippocampus, to assess neuronal death.[12]

Neurological and Histological Assessment Methods

Neurological Scoring: Several scoring systems can be used to assess neurological deficits in rodent models of stroke. The modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, reflex, and balance functions.[9][13] The score is graded on a scale, with higher scores indicating more severe deficits.

Histological Analysis: Infarct volume is a critical measure of ischemic damage. A common method for its quantification is through TTC staining.[14] TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, lacking viable mitochondria, remains unstained (white). Brain slices are incubated in a TTC solution, and the unstained areas are then quantified using image analysis software to calculate the infarct volume.[14]

Clinical Development and Future Perspectives

The robust preclinical data for YM-900 and other AMPA receptor antagonists underscore the therapeutic potential of targeting this pathway in ischemic stroke. However, the translation of these findings to the clinical setting has been challenging, a common theme in the development of neuroprotective agents for stroke. Future research in this area may benefit from exploring combination therapies, refining patient selection criteria, and optimizing the therapeutic window for administration.

Conclusion

YM-900 is a potent and selective AMPA receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on the attenuation of glutamate-mediated excitotoxicity, provides a strong rationale for its use in this indication. This technical guide has summarized the key quantitative data, experimental protocols, and known signaling pathways associated with YM-900. While its clinical development for stroke appears to have stalled, the foundational research on YM-900 and similar compounds continues to provide valuable insights for the development of novel neuroprotective strategies for ischemic stroke. Further investigation into the specific downstream signaling effects of YM-900 on apoptosis and inflammation would provide a more complete understanding of its neuroprotective profile.

References

- 1. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPA receptor antagonist, YM90K, reduces infarct volume in thrombotic distal middle cerebral artery occlusion in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA Receptor Antagonist Perampanel Ameliorates Post-Stroke Functional and Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. YM872: A Selective, Potent and Highly Water‐Soluble α‐Amino‐3‐Hydroxy‐5‐Methylisoxazole‐4‐Propionic Acid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajol.info [ajol.info]

- 12. Immunohistochemical investigation of ischemic and postischemic damage after bilateral carotid occlusion in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wvj.science-line.com [wvj.science-line.com]

- 15. YM872: a selective, potent and highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

YM-900: Application Notes and Protocols for In Vivo Neuroprotective Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

YM-900, also known as YM90K, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with a higher affinity for the AMPA receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including stroke and epilepsy. These application notes provide detailed experimental protocols for in vivo studies using YM-900 to investigate its neuroprotective and anticonvulsant properties.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in neuronal function. However, excessive glutamate release can lead to excitotoxicity, a key pathological process in ischemic stroke and other neurodegenerative diseases. AMPA receptors, a subtype of ionotropic glutamate receptors, are central to mediating fast excitatory synaptic transmission. Their overactivation by glutamate leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death.

YM-900 acts by blocking these receptors, thereby inhibiting the detrimental effects of excessive glutamate.[3] This document outlines protocols for evaluating the efficacy of YM-900 in rodent models of focal and global cerebral ischemia, as well as in a model of audiogenic seizures.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of YM-900

| Receptor/Site | Ki (µM) |

| [3H]-AMPA | 0.084 |

| [3H]-Kainate | 2.2 |

| [3H]-L-glutamate (NMDA-sensitive site) | > 100 |

| [3H]-Glycine (strychnine-insensitive site) | 37 |

Data derived from in vitro binding assays using rat brain membranes.[3]

Table 2: In Vivo Efficacy of YM-900 in Animal Models

| Animal Model | Species/Strain | Efficacy Endpoint | YM-900 Dose and Administration | Outcome |

| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | 2.54 mg/kg (ED50), i.p. | Potent anticonvulsant effect with a short duration of action (30 min).[3] |

| Global Cerebral Ischemia | Mongolian Gerbils | Prevention of delayed neuronal death in hippocampal CA1 region | 15 mg/kg, i.p. (x3), administered 1h post-ischemia | Significantly prevented delayed neuronal death.[3] |

| Focal Cerebral Ischemia | F344 Rats | Reduction of ischemic damage volume in the cerebral cortex | 30 mg/kg, i.v. bolus + 10 mg/kg/h for 4h | Reduced the volume of ischemic damage.[3] |

Signaling Pathway

Caption: Mechanism of action of YM-900 in preventing excitotoxicity.

Experimental Protocols

Evaluation of Anticonvulsant Activity in DBA/2 Mice

This protocol is designed to assess the efficacy of YM-900 in a model of audiogenic seizures.

Materials:

-

YM-900

-

Vehicle (e.g., saline, DMSO)

-

DBA/2 mice (21-28 days old)

-

Sound-attenuating chamber equipped with a bell (or other acoustic stimulus generator) capable of producing a 110 dB stimulus.

-

Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

-

Acclimatize DBA/2 mice to the housing facility for at least 3 days prior to the experiment.

-

Prepare YM-900 solution in the appropriate vehicle. A range of doses should be prepared to determine the ED50.

-

Administer YM-900 or vehicle to the mice via i.p. injection.

-

At a predetermined time after injection (e.g., 30 minutes), place each mouse individually into the sound-attenuating chamber.

-

Expose the mouse to the acoustic stimulus for 60 seconds or until a tonic seizure is observed.

-

Record the incidence of wild running, clonic seizures, and tonic-clonic seizures. The primary endpoint is the prevention of the tonic seizure component.

-

Calculate the ED50 value for the anticonvulsant effect.

Caption: Workflow for the anticonvulsant activity protocol.

Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

This protocol evaluates the neuroprotective effects of YM-900 on delayed neuronal death in the hippocampus following transient global cerebral ischemia.

Materials:

-

YM-900

-

Vehicle

-

Mongolian gerbils (50-70 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for vessel occlusion

-

Aneurysm clips

-

Histology equipment (for brain sectioning and staining)

Procedure:

-

Anesthetize the gerbil.

-

Make a ventral midline incision in the neck and expose both common carotid arteries.

-

Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for 5 minutes.

-

Remove the clips to allow reperfusion.

-

Administer YM-900 (e.g., 15 mg/kg, i.p.) or vehicle at 1 hour post-ischemia, and repeat the administration at specified intervals if required (e.g., twice more at 3-hour intervals).

-

Allow the animals to recover for a predetermined period (e.g., 7 days).

-

Perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains and process for histology.

-

Stain brain sections (e.g., with cresyl violet) to assess neuronal viability in the hippocampal CA1 region.

-

Quantify the number of surviving neurons in the CA1 region to determine the neuroprotective effect of YM-900.

Caption: Workflow for the global cerebral ischemia protocol.

Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol assesses the ability of YM-900 to reduce infarct volume in a model of permanent or transient middle cerebral artery occlusion (MCAO).

Materials:

-

YM-900

-

Vehicle

-

F344 rats (or other suitable strain)

-

Anesthesia

-

Surgical instruments for MCAO (e.g., nylon suture)

-

Equipment for measuring cerebral blood flow (optional)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthetize the rat.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using an intraluminal filament.

-

For transient MCAO, withdraw the filament after a specific period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.

-

Administer YM-900 or vehicle. For example, a 30 mg/kg intravenous (i.v.) bolus followed by a 10 mg/kg/h infusion for 4 hours.[3]

-

Allow the animals to recover for 24-48 hours.

-

Euthanize the animals and remove the brains.

-

Slice the brains into coronal sections.

-

Stain the sections with TTC. Viable tissue will stain red, while infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

Caption: Workflow for the focal cerebral ischemia protocol.

References

- 1. medkoo.com [medkoo.com]

- 2. SmallMolecules.com | YM-900 (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 3. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-900 Application Notes and Protocols for Rodent Models of Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YM-900, a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonist, in preclinical rodent models of cerebral ischemia. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of YM-900.

Mechanism of Action

YM-900 exerts its neuroprotective effects by blocking AMPA receptors, which play a critical role in the excitotoxic cascade initiated by cerebral ischemia. During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the overstimulation of glutamate receptors, including AMPA receptors. This results in a massive influx of Na+ and Ca2+ ions into neurons, triggering a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of proteases and lipases, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death. By antagonizing AMPA receptors, YM-900 mitigates this ion overload and downstream neurotoxic pathways.

Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity in Ischemia

Caption: AMPA Receptor-Mediated Excitotoxicity Pathway in Ischemia.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of YM-900 in various rodent models of ischemia.

Table 1: YM-900 Dosage and Efficacy in a Gerbil Model of Global Ischemia

| Parameter | Details | Reference |

| Animal Model | Gerbil | [1] |

| Ischemia Model | Transient global ischemia (5 min bilateral common carotid artery occlusion) | [1] |

| YM-900 Dosage | 15 mg/kg and 30 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.), administered 3 times | [1] |

| Administration Timing | 1 hour post-ischemia | [1] |

| Primary Outcome | Prevention of delayed neuronal death in the hippocampus | [1] |

Table 2: YM-900 Dosage and Efficacy in a Rat Model of Focal Ischemia

| Parameter | Details | Reference |

| Animal Model | Rat | [1][2] |

| Ischemia Model | Middle Cerebral Artery Occlusion (MCAO) | [1][2] |

| YM-900 Dosage | 2.5 - 20 mg/kg/h | [1] |

| 10 and 20 mg/kg/h | [2] | |

| Administration Route | Continuous intravenous (i.v.) infusion for 4 hours | [1][2] |

| Administration Timing | Immediately after MCAO and delayed up to 3 hours post-MCAO | [1][2] |

| Primary Outcome | Significant reduction in cortical infarct volume (up to 45%) | [1][2] |

Note: No specific studies utilizing YM-900 in mouse models of ischemia were identified in the literature search.

Experimental Protocols

Protocol 1: Global Cerebral Ischemia in Gerbils

Objective: To assess the neuroprotective effect of YM-900 on delayed neuronal death following transient global ischemia.

Materials:

-

Male Mongolian gerbils (e.g., 60-80g)

-

YM-900